molecular formula C10H11BrN4S2 B1620629 4-(1,2,3-Thiadiazol-4-yl)benzyl aminomethanimidothioate hydrobromide CAS No. 253586-55-9

4-(1,2,3-Thiadiazol-4-yl)benzyl aminomethanimidothioate hydrobromide

Cat. No.: B1620629
CAS No.: 253586-55-9
M. Wt: 331.3 g/mol
InChI Key: JQFZBRXDJULSKW-UHFFFAOYSA-N
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Description

Structural Data

Property Value
SMILES C1=CC(=CC=C1CSC(=N)N)C2=CSN=N2.Br
InChIKey JQFZBRXDJULSKW-UHFFFAOYSA-N
2D/3D Conformations PubChem CID 2739260

The thiadiazole ring (positions 1–3: N–N–S) contributes to the compound’s electronic properties, while the hydrobromide enhances solubility in polar solvents.

CAS Registry Number and PubChem CID

This compound is uniquely identified by the following registry numbers:

Identifier Value
CAS Registry Number 253586-55-9
PubChem CID 2739260

The CAS Registry Number is critical for regulatory and commercial tracking, while the PubChem CID provides access to computational properties, spectral data, and cross-referenced literature. The compound’s entry in PubChem includes:

  • Computed physicochemical properties (e.g., XLogP3: 2.2).
  • Links to parent compounds (CID 2739261) and related derivatives.
  • Safety data excluded per user requirements.

Properties

IUPAC Name

[4-(thiadiazol-4-yl)phenyl]methyl carbamimidothioate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4S2.BrH/c11-10(12)15-5-7-1-3-8(4-2-7)9-6-16-14-13-9;/h1-4,6H,5H2,(H3,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFZBRXDJULSKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC(=N)N)C2=CSN=N2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372301
Record name [4-(1,2,3-Thiadiazol-4-yl)phenyl]methyl carbamimidothioate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253586-55-9
Record name [4-(1,2,3-Thiadiazol-4-yl)phenyl]methyl carbamimidothioate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,3-Thiadiazol-4-yl)benzyl aminomethanimidothioate hydrobromide typically involves the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(1,2,3-Thiadiazol-4-yl)benzyl aminomethanimidothioate hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often require a catalyst or base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Anticancer Properties

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives, including 4-(1,2,3-thiadiazol-4-yl)benzyl aminomethanimidothioate hydrobromide. Thiadiazole compounds have shown promising results in inhibiting various cancer cell lines through different mechanisms:

  • Mechanisms of Action :
    • Induction of apoptosis in cancer cells.
    • Inhibition of key enzymes involved in cancer progression.
    • Modulation of signaling pathways associated with cell survival and proliferation.
  • Case Studies :
    • A review of 1,3,4-thiadiazole derivatives indicated their effectiveness against multiple cancer types including breast, lung, and colon cancers. For instance, compounds exhibiting IC50 values as low as 10.28 µg/mL against HEPG2 liver cancer cells have been reported .
    • Another study demonstrated that specific thiadiazole derivatives inhibited focal adhesion kinase (FAK), which is crucial for cancer cell migration and invasion .

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. The compound has shown efficacy against various pathogens:

  • Mechanisms :
    • Disruption of microbial cell wall synthesis.
    • Inhibition of protein synthesis in bacteria.
  • Research Findings :
    • Studies have documented the effectiveness of thiadiazole derivatives against fungi and bacteria, suggesting a broad-spectrum antimicrobial action .

Hsp90 Inhibition

Recent research has identified novel derivatives of thiadiazoles as potential inhibitors of Heat Shock Protein 90 (Hsp90), which is implicated in the stability and function of many oncogenic proteins. The synthesis of 4-alkyl-6-(5-aryl-1,2,3-thiadiazol-4-yl)benzene-1,3-diols has been reported as promising candidates for Hsp90 inhibition .

Other Therapeutic Uses

Beyond anticancer and antimicrobial applications, thiadiazoles have been explored for their anti-inflammatory and analgesic properties. Their ability to modulate inflammatory pathways presents opportunities for developing new treatments for chronic inflammatory conditions.

Summary Table of Applications

Application AreaMechanism/EffectNotable Findings
AnticancerInduces apoptosis; inhibits key enzymesEffective against HEPG2 with IC50 = 10.28 µg/mL
AntimicrobialDisrupts cell wall synthesis; inhibits protein synthesisBroad-spectrum activity against pathogens
Hsp90 InhibitionStabilizes oncogenic proteinsNovel derivatives show promising inhibition
Anti-inflammatoryModulates inflammatory pathwaysPotential for chronic condition treatment

Mechanism of Action

The mechanism of action of 4-(1,2,3-Thiadiazol-4-yl)benzyl aminomethanimidothioate hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their metabolic pathways or disrupt the function of cancer cells by targeting specific proteins involved in cell proliferation .

Comparison with Similar Compounds

Key Compounds :

DX-03-10 (4-(2-((4-(Trifluoromethyl)benzyl)oxy)phenyl)-1,2,3-thiadiazole): Structure: Contains a thiadiazole ring linked to a phenyl group modified with a trifluoromethyl benzyl ether. Synthesis: Prepared via nucleophilic substitution between 2-(1,2,3-thiadiazol-4-yl)phenol and 1-(bromomethyl)-4-(trifluoromethyl)benzene, yielding 68% .

N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine Hydrobromide :

  • Structure : Features a thiazole ring and azepin group with a hydrobromide counterion.
  • Activity : Exhibits cardioprotective effects superior to Levocarnitine and Mildronate, attributed to hydrobromide-enhanced bioavailability .
  • Differentiation : Thiazole core instead of thiadiazole; distinct pharmacological target.

4-(1,2,3-Thiadiazol-4-yl)aniline: Structure: Simplest analog with an aniline group directly attached to the thiadiazole ring. Molecular Formula: C₈H₇N₃S (MW: 177.23) . Differentiation: Absence of benzyl aminomethanimidothioate group limits functional complexity.

Data Table :
Compound Name Molecular Formula Molecular Weight Key Functional Groups Synthesis Yield/Notes
Target Compound C₁₀H₁₁N₃S₂·HBr (est.) ~377.11 (est.) Thiadiazole, aminomethanimidothioate, HBr Data not available
DX-03-10 C₁₆H₁₁F₃N₂OS 336.33 Thiadiazole, trifluoromethyl ether 68%
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-... C₁₆H₂₀BrN₅S 394.33 Thiazole, azepin, HBr Not specified; bioactive
4-(1,2,3-Thiadiazol-4-yl)aniline C₈H₇N₃S 177.23 Thiadiazole, aniline Not specified

Physicochemical and Pharmacological Properties

  • Hydrobromide Salts : Both the target compound and N-[4-(4-methoxyphenyl)-thiazol-2-yl]-... utilize hydrobromide to improve aqueous solubility and stability, a critical factor in drug formulation .
  • Thiadiazole vs.
  • Aminomethanimidothioate Group: Unique to the target compound, this moiety may enable hydrogen bonding or metal coordination, expanding its interaction with biological targets .

Biological Activity

4-(1,2,3-Thiadiazol-4-yl)benzyl aminomethanimidothioate hydrobromide is a compound that incorporates a thiadiazole moiety, which is well-known for its diverse biological activities. The thiadiazole ring structure is associated with various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound can be represented as follows:

C10H12BrN5S\text{C}_{10}\text{H}_{12}\text{BrN}_5\text{S}

The synthesis of thiadiazole derivatives typically involves cyclization reactions with thiosemicarbazides and various aldehydes or ketones. The structural characteristics of thiadiazoles contribute to their biological efficacy due to the presence of sulfur atoms, which enhance lipophilicity and membrane permeability.

Antimicrobial Properties

Thiadiazole derivatives have shown significant antimicrobial activity against a range of pathogens. A study highlighted that compounds bearing the 1,3,4-thiadiazole nucleus exhibit potent antibacterial and antifungal effects. In particular, the compound has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Candida albicans8 µg/mL

These results indicate a promising potential for developing new antimicrobial agents based on this compound.

Anticancer Activity

Recent studies have investigated the cytotoxic effects of thiadiazole derivatives on various cancer cell lines. The compound demonstrated significant antiproliferative activity against human cancer cells, with IC50 values indicating effective inhibition of cell growth.

Cell Line IC50 (µg/mL)
MCF-7 (breast cancer)0.28
A549 (lung cancer)0.52
SK-MEL-2 (melanoma)4.27

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

Thiadiazole compounds have also been noted for their anti-inflammatory properties. They inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic potential in treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of thiadiazole derivatives found that those containing the 4-(1,2,3-thiadiazol-4-yl) group exhibited enhanced antibacterial activity compared to their non-thiadiazole counterparts .
  • Cytotoxicity Assessment : In vitro studies on breast cancer cell lines revealed that the compound significantly reduced cell viability through apoptosis mechanisms .
  • Inflammation Model : Animal models treated with thiadiazole derivatives showed reduced swelling and inflammation markers when subjected to inflammatory stimuli, indicating a strong anti-inflammatory effect .

Q & A

Q. What are the standard protocols for synthesizing 4-(1,2,3-Thiadiazol-4-yl)benzyl aminomethanimidothioate hydrobromide?

  • Methodological Answer : The synthesis typically involves refluxing substituted benzaldehyde derivatives with aminotriazole precursors in absolute ethanol, catalyzed by glacial acetic acid, followed by solvent evaporation under reduced pressure and purification via filtration . For thiadiazol-containing intermediates, formaldehyde-mediated Mannich reactions under reflux (10–12 hours) are critical for introducing the aminomethanimidothioate moiety . Key considerations include stoichiometric ratios, solvent purity, and reaction time optimization.

Q. What analytical techniques are recommended for characterizing the compound’s purity and structural integrity?

  • Methodological Answer : A multi-technique approach is advised:
Technique Purpose
¹H/¹³C NMR Confirm functional groups and stereochemistry
HPLC Assess purity (>95% threshold for most studies)
Mass Spectrometry Verify molecular weight and fragmentation patterns
XRD Determine crystalline structure (if applicable)
Cross-validation using these methods reduces structural ambiguity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to institutional Chemical Hygiene Plans, including:
  • PPE : Lab coats, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods for solvent evaporation steps.
  • Training : Mandatory 100% score on safety exams covering hydrobromic acid handling and hygroscopic compound storage .

Advanced Research Questions

Q. How can Design of Experiments (DoE) principles optimize the synthesis yield and reaction efficiency?

  • Methodological Answer : Apply fractional factorial designs to screen critical variables:
Factor Levels Tested Response Variable
Reaction temperature60°C, 80°C, 100°CYield (%)
Molar ratio (aldehyde:amine)1:1, 1:1.2, 1:1.5Purity (HPLC)
Catalyst concentration2%, 5%, 10% acetic acidReaction time (hours)
Statistical tools like ANOVA identify significant factors, reducing trial counts by 40–60% while maintaining robustness .

Q. How to address discrepancies in biological activity data across different studies?

  • Methodological Answer : Contradictions often arise from assay variability or impurity profiles. Mitigation strategies include:
  • Replication : Conduct triplicate assays under standardized conditions (pH, temperature).
  • Orthogonal Assays : Compare results from in vitro enzymatic inhibition with cell-based viability assays.
  • Batch Analysis : Use HPLC to correlate bioactivity with purity thresholds (>98% for mechanistic studies).
    Theoretical frameworks (e.g., structure-activity relationship models) contextualize outliers .

Q. What strategies are effective in elucidating the compound’s mechanism of action in biological systems?

  • Methodological Answer : A tiered approach is recommended:

In Vitro Binding Assays : Fluorescence quenching or surface plasmon resonance to measure target affinity.

Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding poses with thiadiazol-thioate motifs.

Metabolite Profiling : LC-MS/MS to track hydrolysis products (e.g., free thiadiazole derivatives).
Cross-referencing with structurally analogous compounds (e.g., oxadiazole-thiones) clarifies pharmacophore contributions .

Data Contradiction Analysis Framework

For resolving conflicting results in biological or synthetic studies:

Step Action Tool/Resource
1. Data Audit Compare experimental conditions across studiesLab notebooks, metadata sheets
2. Reproducibility Test Replicate under controlled parametersStandardized assay protocols
3. Sensitivity Analysis Vary one variable (e.g., pH) while holding others constantDoE software (JMP, Minitab)
4. Peer Validation Blind testing by independent labsCollaborative networks

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,2,3-Thiadiazol-4-yl)benzyl aminomethanimidothioate hydrobromide
Reactant of Route 2
Reactant of Route 2
4-(1,2,3-Thiadiazol-4-yl)benzyl aminomethanimidothioate hydrobromide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.